![molecular formula C15H14N4O2 B2842443 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 2034620-77-2](/img/structure/B2842443.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system involving a pyrazole ring and a pyrimidine ring. This type of structure is common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the attachment of the m-tolyloxy and acetamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system and the attached functional groups. The presence of nitrogen atoms in the ring system and the acetamide group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The aromatic rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Energetic Materials and Explosives
- Heat-Resistant Explosives : Recent research has explored novel fused-ring energetic compounds, including this pyrazolo[1,5-a]pyrimidine derivative. Specifically, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) were synthesized. These compounds exhibit excellent thermal stability (TD(4) = 325 °C and TD(5) = 291 °C), with compound 4 having an “amino–nitro–amino” arrangement similar to that of TATB (tetranitroaniline). Compound 4 also boasts a high density of 1.88 g/cm³ and a greater thermal decomposition temperature than hexanitrostilbene (HNS). Their superior detonation performance (Vd(4) = 8338 m/s and P(4) = 30.7 GPa; Vd(5) = 8097 m/s and P(5) = 29.8 GPa) surpasses TATB and HNS .
Heterocyclic Chemistry and Synthetic Routes
- Synthetic Routes : Pyrazolo[1,5-a]pyrimidines have escalated dramatically in synthetic routes over the last decades. Researchers can investigate efficient methods for synthesizing this compound and related derivatives .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide are currently unknown. The compound belongs to the pyrazolo[1,5-a]pyrimidine class
Mode of Action
Other pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation . If this compound shares a similar mechanism, it may interact with its target proteins, leading to changes in their function and potentially affecting cell cycle progression.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways affected by N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide. If it does inhibit CDK2 like other pyrazolo[1,5-a]pyrimidine derivatives , it could impact the cell cycle, particularly the transition from G1 phase to S phase.
Result of Action
If it acts similarly to other pyrazolo[1,5-a]pyrimidine derivatives, it could potentially inhibit cell cycle progression, leading to cell growth arrest .
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-3-2-4-13(7-11)21-10-15(20)18-12-8-16-14-5-6-17-19(14)9-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJCKPSWBCPYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

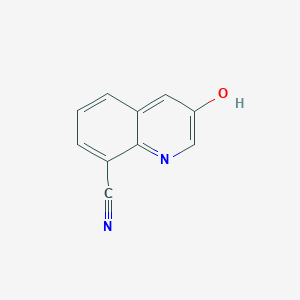
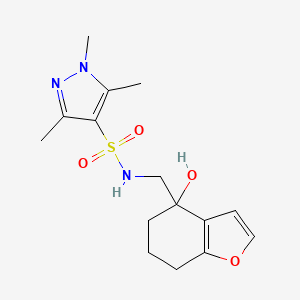
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
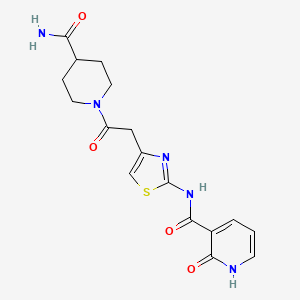
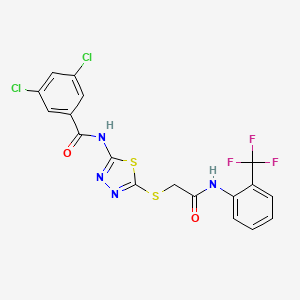
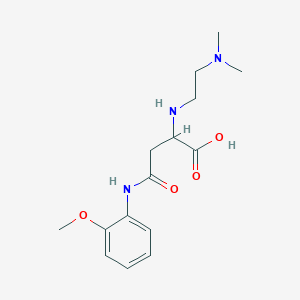
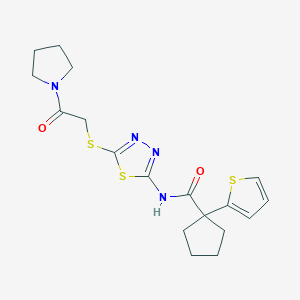
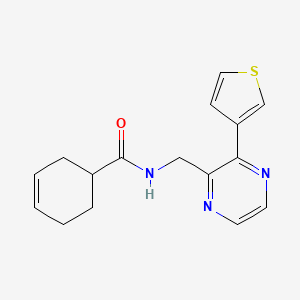

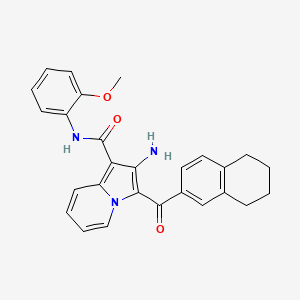
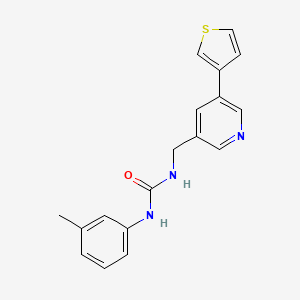
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)
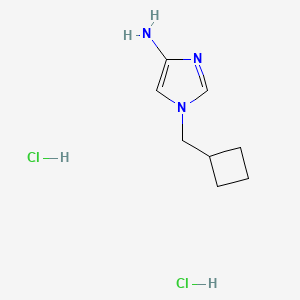
![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)